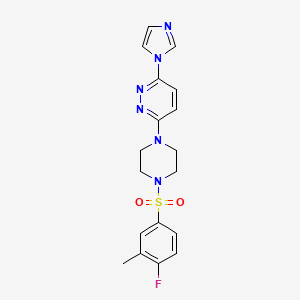![molecular formula C17H14N6O2 B2900811 4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081127-52-7](/img/structure/B2900811.png)
4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a useful research compound. Its molecular formula is C17H14N6O2 and its molecular weight is 334.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Synthesis and Antimicrobial Potential : Compounds related to 4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine have been synthesized and shown to have significant antimicrobial activities. For instance, the synthesis of certain 1,2,4-triazole derivatives, including structures similar to the compound of interest, demonstrated notable antimicrobial effects (Bayrak et al., 2009). Similarly, studies have shown that new oxadiazole analogues synthesized from 2-aminopyridine exhibit antimicrobial properties, suggesting potential applications in drug development (Ahsan & Shastri, 2015).
Antifungal and Antibacterial Properties
- Antifungal and Antibacterial Efficacy : Some derivatives of this compound have shown promising antifungal and antibacterial activities. For instance, certain derivatives have exhibited significant activity against fungal strains such as Candida albicans and Aspergillus niger, indicating potential therapeutic applications in antifungal treatments (Malhotra et al., 2012). Additionally, synthesized oxadiazole derivatives have been reported to display antibacterial activity against various bacterial species, further emphasizing their potential in addressing bacterial infections (Rai et al., 2009).
Potential in Cancer Research
- Cancer Research Applications : The compound and its derivatives have been explored for their potential anticancer properties. Research has indicated that certain derivatives containing the 1,2,4-oxadiazole structure possess antiproliferative activities against cancer cell lines, suggesting a potential avenue for cancer therapy development (Ghoorbannejad et al., 2021).
Organic Electronics and Photoluminescence
- Applications in Organic Electronics : Apart from biomedical applications, derivatives of this compound have been utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis and application of such derivatives in OLEDs indicate their potential in advancing electronic and photonic technologies (Wang et al., 2001).
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-7-9-18-10-8-12)19-22-23(11)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPGGXBOITUQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2900729.png)
![N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2900730.png)
![7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2900731.png)

![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2900734.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2900737.png)



![N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2900741.png)

![3-[(4-Chloroanilino)methylidene]-2-(2-hydroxyethylimino)-9-methyl-4-pyrido[1,2-a]pyrimidinone](/img/structure/B2900746.png)
![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one](/img/structure/B2900751.png)
